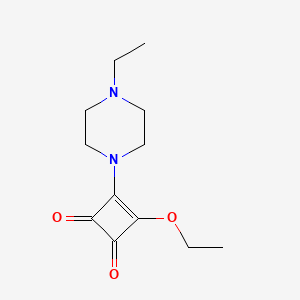
3-Ethoxy-4-(4-ethyl-1-piperazinyl)-3-cyclobutene-1,2-dione
Cat. No. B8552563
M. Wt: 238.28 g/mol
InChI Key: YILKJCVEHBIBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05354746
Procedure details


A solution of N-ethylpiperazine (1.529 g) and 3,4-diethoxy-3-cyclobutene-1,2-dione (2.29 g) in ether (40 mL) was stirred at ambient temperature for 16 hours. The precipitated solid was collected by filtration to obtain the title compound (1.5 g) as a white solid. This material was used in Example 2 without further purification.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].C(O[C:12]1[C:13](=[O:20])[C:14](=[O:19])[C:15]=1[O:16][CH2:17][CH3:18])C>CCOCC>[CH2:17]([O:16][C:15]1[C:14](=[O:19])[C:13](=[O:20])[C:12]=1[N:6]1[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]1)[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.529 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
2.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(C(C1OCC)=O)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C(C(C1N1CCN(CC1)CC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
